(2,4-Dichlorophenyl)methyl carbonochloridate
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Overview
Description
(2,4-Dichlorophenyl)methyl carbonochloridate is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of chlorophenyl and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)methyl carbonochloridate typically involves the reaction of 2,4-dichlorobenzyl alcohol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2,4-Dichlorobenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichlorophenyl)methyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonochloridate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dichlorobenzoic acid and methanol.
Reduction: It can be reduced to form 2,4-dichlorobenzyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve the use of water or aqueous bases.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
- 2,4-Dichlorobenzoic acid
- 2,4-Dichlorobenzyl alcohol
- Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,4-Dichlorophenyl)methyl carbonochloridate has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
- Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
- Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
- 2,4-Dichlorophenyl acetate
- 2,4-Dichlorophenyl isocyanate
- 2,4-Dichlorophenyl methyl ether
Comparison: (2,4-Dichlorophenyl)methyl carbonochloridate is unique due to its carbonochloridate group, which imparts distinct reactivity compared to other similar compounds. For instance, while 2,4-dichlorophenyl acetate is used in esterification reactions, this compound is more reactive towards nucleophiles, making it suitable for a broader range of chemical transformations.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEXJUMWJUATCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535991 |
Source
|
Record name | (2,4-Dichlorophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-38-5 |
Source
|
Record name | (2,4-Dichlorophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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